1-5-b-Neoendorphin (human)
Overview
Description
1-5-b-Neoendorphin (human) is an endogenous opioid peptide with a nonapeptide structure. It is composed of nine amino acids: tyrosine, glycine, glycine, phenylalanine, leucine, arginine, lysine, tyrosine, and proline. This compound is known for its role in modulating pain and has been studied for its potential therapeutic applications in wound healing and other medical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-5-b-Neoendorphin (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of 1-5-b-Neoendorphin (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-5-b-Neoendorphin (human) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tyrosine residues, affecting the peptide’s activity.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products: The major products of these reactions are modified peptides with altered biological activities, which can be used to study structure-activity relationships.
Scientific Research Applications
1-5-b-Neoendorphin (human) has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and pain modulation.
Industry: Utilized in the development of peptide-based therapeutics and cosmetic products.
Mechanism of Action
1-5-b-Neoendorphin (human) exerts its effects primarily through binding to opioid receptors in the nervous system. This binding activates intracellular signaling pathways, including the MAPK and extracellular signal-regulated kinases (ERK) pathways. These pathways lead to various cellular responses, such as pain modulation and enhanced cell migration .
Comparison with Similar Compounds
Beta-Endorphin: Another endogenous opioid peptide with a longer amino acid sequence.
Leu-Enkephalin: A pentapeptide with a similar structure but shorter sequence.
Dynorphin: A family of opioid peptides with varying lengths and sequences.
Uniqueness: 1-5-b-Neoendorphin (human) is unique due to its specific amino acid sequence and its potent effects on wound healing and pain modulation. Unlike some other opioid peptides, it has been shown to specifically enhance keratinocyte migration without affecting proliferation .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLZCHNOLZSCCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58822-25-6 | |
Record name | 58822-25-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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